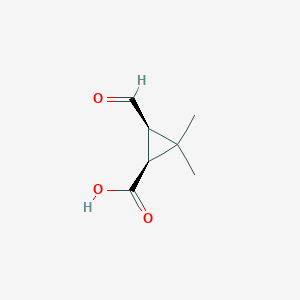
Hydroquinidine 4-chlorobenzoate
概要
説明
Hydroquinidine 4-chlorobenzoate, also known as O-(4-Chlorobenzoyl)hydroquinidine or Dihydroquinidine 4-chlorobenzoate, is a chemical compound with the molecular formula C27H29ClN2O3 . Its molecular weight is 464.98 .
Molecular Structure Analysis
The molecular structure of Hydroquinidine 4-chlorobenzoate consists of 27 carbon atoms, 29 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 3 oxygen atoms . The exact mass is 464.1866705 g/mol .科学的研究の応用
Chemical Properties
Hydroquinidine 4-chlorobenzoate, also known as O-(4-Chlorobenzoyl)hydroquinidine or Dihydroquinidine 4-chlorobenzoate, is a chemical compound with the empirical formula C27H29ClN2O3 . It has a molecular weight of 464.98 .
Ion Channel Blocker
Hydroquinidine, a cinchona alkaloid with a similar chemical structure to quinine and quinidine, is an ion channel blocker . It plays its inhibitory role by impairing voltage-gated potassium and sodium channels activity .
Anti-Cancer Activity
Recent studies have shown that Hydroquinidine exhibits strong anti-cancer activity on colon, pancreatic, and hepatocellular cancer cells . It has been found to decrease colony-forming ability, migration capacity, tumorigenicity, and proliferation while stimulating cellular death .
Anti-Migrative Effect
Hydroquinidine has displayed a significant anti-migrative effect on hepatocellular carcinoma cells .
Apoptosis Inducer
Hydroquinidine promotes apoptosis in pancreatic and liver cancer cells . This means it can stimulate programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells.
Gene Expression Modulator
Cells incubated with Hydroquinidine downregulated the genes acting in cell division and survival, whereas the expression level of genes functioning in cell cycle arrest and apoptosis was elevated .
作用機序
Target of Action
Hydroquinidine 4-chlorobenzoate is a derivative of Hydroquinidine, which is a medication indicated in the maintenance of a normal sinus rhythm, as well as the treatment and prevention of abnormal rhythm .
Biochemical Pathways
It’s worth noting that the bacterial hydrolytic dehalogenation of 4-chlorobenzoate (4cba), a related compound, is a special coenzyme a (coa)-activation-type catabolic pathway that plays an important role in the biodegradation of polychlorinated biphenyls and some herbicides .
Action Environment
It’s worth noting that in the enantioselective hydrogenation of ethyl pyruvate using hydroquinidine 4-chlorobenzoate modified pt/γ-al2o3 catalyst, the sense of the enantioselectivity is a function of the modifier concentration .
Safety and Hazards
Hydroquinidine 4-chlorobenzoate is classified as a skin irritant (Category 2), eye irritant (Category 2), and can cause specific target organ toxicity upon single exposure (Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Relevant Papers A paper titled “Hydroquinidine Prevents Life-Threatening Arrhythmic Events in Patients With Short QT Syndrome” discusses the use of Hydroquinidine, a related compound, in preventing life-threatening arrhythmic events . This paper could provide insights into potential applications of Hydroquinidine 4-chlorobenzoate.
特性
IUPAC Name |
[(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29ClN2O3/c1-3-17-16-30-13-11-19(17)14-25(30)26(33-27(31)18-4-6-20(28)7-5-18)22-10-12-29-24-9-8-21(32-2)15-23(22)24/h4-10,12,15,17,19,25-26H,3,11,13-14,16H2,1-2H3/t17-,19+,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVNNFDXQZFMBQ-XHYUFEOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1CN2CC[C@H]1C[C@@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC(=O)C5=CC=C(C=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583559 | |
| Record name | [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113162-02-0 | |
| Record name | [(S)-[(2R,4S,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroquinidine 4-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Hydroquinidine 4-chlorobenzoate influence the enantioselectivity of ethyl pyruvate hydrogenation?
A1: CN-der acts as a chiral modifier by adsorbing onto the surface of platinum catalysts. This adsorption creates a chiral environment, influencing the interaction between the catalyst, hydrogen, and ethyl pyruvate. Research has shown that the enantiomeric excess (ee) of the product, ethyl lactate, varies depending on the adsorption site of CN-der on the platinum catalyst. Adsorption at step/defect sites favors the formation of (R)-(S)-ethyl lactate, while adsorption at Pt{111} terrace sites favors (S)-(R)-ethyl lactate [, ].
Q2: What is the significance of the modifier concentration on the enantioselectivity of ethyl pyruvate hydrogenation when using Hydroquinidine 4-chlorobenzoate?
A2: Interestingly, the concentration of CN-der can actually reverse the enantioselectivity of the reaction []. At low concentrations, (S)-ethyl lactate is favored, while at high concentrations, (R)-ethyl lactate becomes the preferred enantiomer. This "enantiomeric swing" suggests a complex interplay between modifier coverage, adsorption site preference, and the resulting chiral environment on the catalyst surface. The effect is also dependent on the catalyst preparation method, highlighting the importance of controlled synthesis for optimal catalytic performance.
Q3: What are the advantages of using mesoporous materials like A1MCM-41 as supports for platinum catalysts in enantioselective hydrogenation reactions using Hydroquinidine 4-chlorobenzoate?
A4: Researchers have explored the use of A1MCM-41, a mesoporous material, as a support for platinum catalysts in the enantioselective hydrogenation of ethyl pyruvate with CN-der as a modifier []. The study demonstrated that Pt-A1MCM-41 catalysts could achieve comparable enantioselectivities to the standard EUROPT-1 catalyst. This finding is significant because it demonstrates the potential of using mesoporous materials as supports in enantioselective catalysis, potentially offering advantages like high surface area and tunable pore size for improved catalytic activity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(6-Methylbicyclo[4.2.0]oct-3-en-1-yl)ethanone](/img/structure/B58440.png)



![3-[(Carboxymethyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B58446.png)

![Dicyclohexyl-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]phosphane](/img/structure/B58453.png)
![Methyl 3-[3-[(3-methyl-4-nitrophenyl)methyl]imidazol-4-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B58456.png)





